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Compound of Interest

Compound Name: Ru-(R,R)-Ms-DENEB

Cat. No.: B6591323

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ru-(R,R)-Ms-DENEB is a highly efficient, oxo-tethered ruthenium (II) complex developed by
Takasago International Corporation.[1][2] This catalyst is renowned for its exceptional
performance in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH)
of a wide array of substrates, particularly ketones.[1] Its broad substrate scope, high catalytic
activity, and the ability to achieve high enantioselectivity make it a valuable tool in the synthesis
of chiral intermediates for the pharmaceutical industry. The "(R,R)" designation refers to the
stereochemistry of the chiral diamine backbone of the ligand, while "Ms" indicates the presence
of a methanesulfonamidato group.[1]

The catalyst's design, featuring an oxo-tether, creates a more rigid and pre-organized ligand
framework around the ruthenium center.[1] This structural feature is key to its high
performance, enabling reactions at low catalyst loadings and often leading to significant
improvements in both catalytic activity and enantioselectivity compared to conventional
catalysts.[2] Ru-(R,R)-Ms-DENEB is particularly effective for the synthesis of chiral alcohols,
which are critical building blocks for numerous active pharmaceutical ingredients (APIS). It has
also demonstrated utility in dynamic kinetic resolution (DKR) of certain ketones.[1]

Application Example: Synthesis of a Key
Intermediate for a 33-Adrenergic Receptor Agonist
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A significant application of Ru-(R,R)-Ms-DENEB is in the asymmetric synthesis of a chiral
chlorohydrin, a key intermediate in the development of 33-adrenergic receptor agonists. These
agonists are a class of drugs targeted for the treatment of conditions such as overactive
bladder and type 2 diabetes. The specific transformation is the asymmetric transfer
hydrogenation of the prochiral ketone, 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-
1-one, to the corresponding (R)-chlorohydrin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric transfer
hydrogenation of the aforementioned prochiral ketone catalyzed by Ru-(R,R)-Ms-DENEB.

Parameter Value

2-chloro-1-(4-(2-(tert-

Substrate
butoxycarbonyl)ethyl)phenyl)ethan-1-one
Catalyst Ru-(R,R)-Ms-DENEB
Substrate/Catalyst Ratio (S/C) 2000
Hydrogen Donor Formic Acid/Triethylamine (5:2 azeotrope)
Solvent Acetonitrile (MeCN)
Temperature 40 °C
Conversion >99%
Enantiomeric Excess (ee) 97% ee

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2-
chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-
one

This protocol describes the general procedure for the asymmetric transfer hydrogenation of a
prochiral ketone to a chiral alcohol using Ru-(R,R)-Ms-DENEB.
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Materials:

2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one (Substrate)
e Ru-(R,R)-Ms-DENEB (Catalyst)

o Formic Acid/Triethylamine (5:2 azeotropic mixture) (Hydrogen Donor)

o Acetonitrile (MeCN) (Solvent)

 Inert gas (Nitrogen or Argon)

o Standard laboratory glassware and stirring equipment

o Temperature control system (e.g., oil bath)

» Analytical equipment for determining conversion and enantiomeric excess (e.g., HPLC or GC
with a chiral column)

Procedure:

e To a clean and dry reaction vessel, add the substrate, 2-chloro-1-(4-(2-(tert-
butoxycarbonyl)ethyl)phenyl)ethan-1-one.

e Add the Ru-(R,R)-Ms-DENEB catalyst. The substrate-to-catalyst molar ratio (S/C) should be
2000.

e Under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile as the solvent.
e Add the formic acid/triethylamine (5:2) azeotropic mixture as the hydrogen donor.
 Stir the reaction mixture and heat to 40 °C.

e Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until
the substrate is fully consumed.

e Upon completion, cool the reaction mixture to room temperature.
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e The product, (R)-2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-ol, can be
isolated and purified using standard techniques such as extraction and column
chromatography.

o Determine the conversion and enantiomeric excess of the purified product using HPLC or
GC with a suitable chiral stationary phase.

Visualizations
Reaction Pathway

Caption: Reaction scheme for the synthesis of a chiral chlorohydrin.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Catalytic Cycle

Caption: Simplified catalytic cycle of Ru-(R,R)-Ms-DENEB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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